Synthetic Yield in Catalytic Asymmetric Reduction of para-Fluorinated Benzophenones
Under catalytic enantioselective borohydride reduction conditions using optically active ketoiminatocobalt(II) complexes, 4-fluorobenzophenone was reduced to 4-fluorobenzhydrol in 95% yield with 14% enantiomeric excess (ee) . In contrast, ortho-fluorinated benzophenone substrates in the same catalytic system achieved substantially higher enantioselectivities ranging from 88% to 96% ee, although with comparable yields . This data indicates that while the para-fluoro substitution enables high chemical yield (95%), it does not facilitate the same level of chiral induction observed with ortho-fluorination, providing a clear selection criterion for synthetic chemists prioritizing yield over enantiomeric purity in racemic intermediate preparation.
| Evidence Dimension | Catalytic enantioselective borohydride reduction yield and enantiomeric excess |
|---|---|
| Target Compound Data | Yield: 95%; Enantiomeric excess: 14% |
| Comparator Or Baseline | Ortho-fluorobenzophenone derivatives: Yield not explicitly quantified for ortho isomer but comparable range; Enantiomeric excess: 88–96% |
| Quantified Difference | Enantioselectivity difference: 74–82 percentage points lower for para-fluoro vs. ortho-fluoro positional isomers |
| Conditions | Optically active ketoiminatocobalt(II) catalyst complex with modified lithium borohydride reducing agent |
Why This Matters
This 95% yield with low ee (14%) makes 4-fluorobenzhydrol particularly suitable as a racemic building block where high chemical yield is prioritized over stereocontrol, such as in early-stage SAR exploration of diarylmethane pharmacophores.
